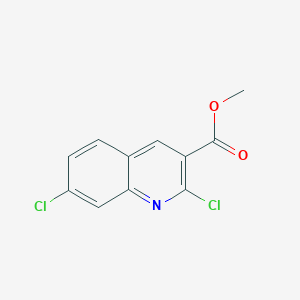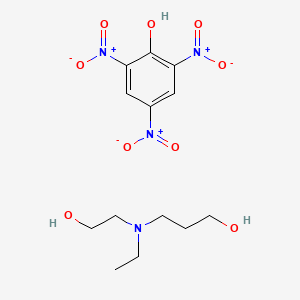
3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol is an organic compound with the molecular formula C7H17NO2. It is a colorless liquid that is classified as an alkanolamine. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol typically involves the reaction of ethylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Similar in structure but with a different alkyl group.
Diethanolamine: Contains two hydroxyl groups and an amino group.
Triethanolamine: Contains three hydroxyl groups and an amino group.
Uniqueness
3-(Ethyl-(2-hydroxyethyl)amino)propan-1-ol is unique due to its specific combination of an ethyl group and a hydroxyethyl group attached to the amino group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
7500-33-6 |
|---|---|
Molecular Formula |
C13H20N4O9 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
3-[ethyl(2-hydroxyethyl)amino]propan-1-ol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H17NO2.C6H3N3O7/c1-2-8(5-7-10)4-3-6-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h9-10H,2-7H2,1H3;1-2,10H |
InChI Key |
UWXPXWBRTNYXMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCO)CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
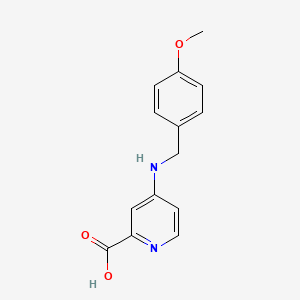
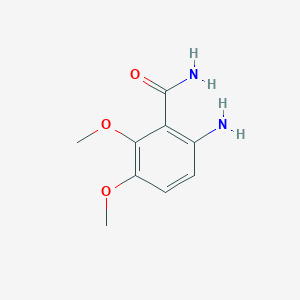
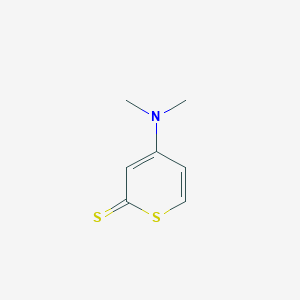


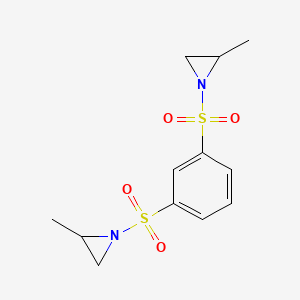

![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
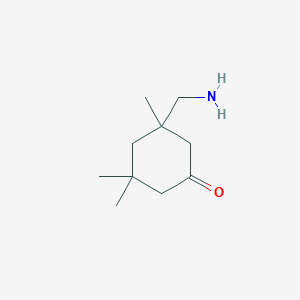
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)

